molecular formula C22H24Cl2N2O4 B2512597 Isrib CAS No. 1597403-48-9

Isrib

Cat. No.: B2512597
CAS No.: 1597403-48-9
M. Wt: 451.34
InChI Key: HJGMCDHQPXTGAV-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISRIB, or Integrated Stress Response Inhibitor, is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. It was discovered in the laboratory of Peter Walter at the University of California, San Francisco. This compound is known for its ability to reverse the effects of eukaryotic translation initiation factor 2 alpha phosphorylation, which is a key regulatory mechanism in the integrated stress response pathway .

Mechanism of Action

Target of Action

The primary target of Isrib (Integrated Stress Response Inhibitor) is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor that plays a crucial role in protein synthesis . It is the target of several stress-sensing kinases that converge on a common target, serine 51 in eukaryotic translation initiation factor alpha (eIF2α), eliciting both global and gene-specific translational effects .

Mode of Action

This compound operates by binding to the active structure of eIF2B . This binding prevents the structural changes of eIF2B due to “phosphorylated eIF2,” i.e., the inhibitor of eIF2B produced in a stress environment, into an inhibitory form . As a result, this compound suppresses the progression of the Integrated Stress Response (ISR) pathway .

Biochemical Pathways

This compound affects the Integrated Stress Response (ISR) pathway . The ISR pathway is activated by diverse stress-sensing kinases that converge on a common target, serine 51 in eIF2α . This compound reverses the effects of eIF2α phosphorylation on translation and stress granule assembly . It has been shown that this compound substantially reversed the translational effects elicited by phosphorylation of eIF2α .

Pharmacokinetics

This compound has a half-life of eight hours in plasma and readily crosses the blood-brain barrier . This indicates that this compound has good bioavailability for in vivo studies .

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It has been found to restore memory function months after traumatic brain injury, reverse cognitive impairments in Down Syndrome, prevent noise-related hearing loss, fight certain types of prostate cancer, and even enhance cognition in healthy animals . Furthermore, this compound treatment also corrects spatial memory deficits and improves working memory in aged mice .

Action Environment

The action of this compound is influenced by the cellular stress environment. This compound works by rebooting cells’ protein production machinery after it gets throttled by one of these stress responses – a cellular quality control mechanism called the integrated stress response (ISR) . This mechanism is critical for weeding out misbehaving cells, but if stuck in the on position in a tissue like the brain, it can lead to serious problems .

Biochemical Analysis

Biochemical Properties

ISRIB interacts with eIF2B, a dedicated guanine nucleotide exchange factor for eIF2, the GTPase that is essential to initiate mRNA translation . This compound reverses the effects of eIF2α phosphorylation, thereby making cells resistant to the effects of eIF2α phosphorylation .

Cellular Effects

This compound has been shown to enhance long-term memory in rodents . It also rescues the stability and activity of Vanishing White Matter Disease eIF2B mutant complexes . This compound makes cells resistant to the effects of eIF2α phosphorylation .

Molecular Mechanism

This compound binds in a deep cleft within decameric human eIF2B . It substantially reverses the translational effects elicited by phosphorylation of eIF2α . This compound also blocks activation of the ISR in cells carrying these mutations .

Temporal Effects in Laboratory Settings

It has been shown that this compound can restore the residual catalytic activity of eIF2B to wild-type levels .

Dosage Effects in Animal Models

In rodents, this compound enhances cognition and corrects cognitive deficits after brain injury . The effects of different dosages of this compound in animal models have not been fully explored yet.

Metabolic Pathways

This compound is involved in the integrated stress response (ISR) signaling pathway . This pathway inhibits eIF2B activity, attenuates global protein synthesis, and upregulates a set of stress-response proteins .

Transport and Distribution

It is known that this compound binds to eIF2B, which is located in the cytoplasm .

Subcellular Localization

This compound is likely to be localized in the cytoplasm, where it interacts with eIF2B

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISRIB involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ISRIB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenoxy compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.